molecular formula C18H18FNO2S B1593021 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one CAS No. 951380-42-0

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Cat. No.: B1593021
CAS No.: 951380-42-0
M. Wt: 331.4 g/mol
InChI Key: ZIRLXIMCYJFTSB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s systematic IUPAC name is derived from its bicyclic core and substituents. The parent structure is thieno[3,2-c]pyridin-2(3H)-one , a fused bicyclic system where a thiophene ring is fused to a pyridinone ring. The numbering prioritizes the pyridinone ring’s lactam oxygen, with the thiophene sulfur atom positioned at the 2,3-fused junction. The substituents are attached at the 5-position of the pyridinone ring:

  • 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl : A branched chain with a cyclopropyl group, a 2-fluorophenyl moiety, and a ketone (oxo) group.

Synonyms include:

Synonym CAS Number
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one 951380-42-0
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

The compound is part of the thienopyridine class, distinguished by its fused thiophene-pyridine scaffold and lactam functionality.

Molecular Architecture and Functional Group Analysis

Core Structural Features

The molecule comprises:

  • Thieno[3,2-c]pyridinone Core :
    • A bicyclic system with sulfur at position 2 and lactam oxygen at position 2.
    • The tetrahydrothieno[3,2-c]pyridinone moiety adopts a half-chair conformation in the pyridine ring, as observed in related thienopyridines.
  • Substituents :
    • 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl Side Chain :
      • A ketone (C=O) linked to a 2-fluorophenyl group and a cyclopropyl ring.
      • The cyclopropyl group introduces steric strain, influencing molecular geometry.
Functional Group Position Role
Lactam (C=O–N) Pyridinone ring Contributes to planar rigidity
Ketone (C=O) Side chain Electrophilic center for reactivity
Aromatic Fluorine 2-Fluorophenyl Electronic effects, steric bulk

Comparative Structural Analysis with Related Thienopyridine Derivatives

Key Structural Divergences

Feature Current Compound Prasugrel Clopidogrel
Core Thieno[3,2-c]pyridinone Thieno[3,2-c]pyridinone Thieno[3,2-c]pyridinone
Side Chain 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl (identical) 2-Chlorophenyl-acetate
Functionalization Lactam ring Lactam ring Lactam ring
Fluorine Position 2-Fluorophenyl 2-Fluorophenyl
Notable Differences:
  • Fluorine Substitution : The 2-fluorophenyl group in this compound and prasugrel enhances lipophilicity compared to clopidogrel’s non-fluorinated phenyl.
  • Side Chain Complexity : The cyclopropyl-oxoethyl moiety introduces greater steric and electronic diversity than clopidogrel’s chlorophenyl acetate.

Crystallographic Characterization and Conformational Studies

Structural Insights from Related Thienopyridines

While direct crystallographic data for this compound are unavailable, related thienopyridines (e.g., 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone) reveal:

  • Ring Conformations :

    • Tetrahydropyridine Ring : Adopted half-chair conformation (QT = 0.505 Å, φ₂ = 217.5°).
    • Thiophene Ring : Planar with minimal deviation (r.m.s. = 0.003 Å).
  • Intermolecular Interactions :

    • C—H···O Hydrogen Bonds : Stabilize crystal packing in related structures.
Predicted Conformations for the Target Compound:
Feature Expected Behavior Basis
Tetrahydrothieno[3,2-c]pyridinone Ring Half-chair conformation Homology to 2-chloroethanone analog
2-Fluorophenyl Rotation Restricted by steric hindrance Fluorine’s electron-withdrawing effect
Cyclopropyl Group Puckered ring with strained C–C bonds Cyclopropane’s inherent ring strain

Properties

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLXIMCYJFTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)CC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648921
Record name 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951380-42-0
Record name 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, commonly known as prasugrel, is a thienopyridine derivative primarily recognized for its role as an antiplatelet agent. This compound exhibits significant biological activity, particularly in the inhibition of platelet aggregation, making it crucial in the management of cardiovascular diseases.

  • Molecular Formula : C18H18FNO2S
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 951380-42-0
  • IUPAC Name : 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Prasugrel functions by irreversibly binding to the P2Y12 receptor on platelets. This action prevents adenosine diphosphate (ADP) from activating platelets and reduces their aggregation. The irreversible nature of this binding leads to prolonged antiplatelet effects compared to other agents like clopidogrel.

Antiplatelet Effects

Research indicates that prasugrel has a more potent antiplatelet effect than clopidogrel, particularly in patients with acute coronary syndromes (ACS). A study published in the New England Journal of Medicine demonstrated that prasugrel significantly reduced the risk of cardiovascular events compared to clopidogrel in patients undergoing percutaneous coronary intervention (PCI) .

Pharmacokinetics

Prasugrel is a prodrug that undergoes rapid metabolism to its active form. The pharmacokinetics are characterized by:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by CYP450 enzymes (CYP3A4 and CYP2B6).
  • Elimination Half-Life : Approximately 7 hours for the active metabolite.

Trial Data

  • TRITON-TIMI 38 Trial
    • Objective : To evaluate the efficacy and safety of prasugrel versus clopidogrel.
    • Results : Prasugrel reduced the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke by 19% compared to clopidogrel .
  • Safety Profile
    • Increased risk of major bleeding compared to clopidogrel; however, the benefits in reducing thrombotic events outweigh this risk in high-risk populations.

Summary of Findings

StudyPopulationOutcome
TRITON-TIMI 38ACS patients undergoing PCIReduced cardiovascular eventsPrasugrel is more effective than clopidogrel
Various Meta-analysesHigh-risk cardiovascular patientsIncreased bleeding riskBenefits outweigh risks in specific populations

Comparison with Similar Compounds

Structural Analogs and Impurities

The compound’s structural analogs and synthesis-related impurities highlight the impact of substituent modifications on pharmacological activity:

Compound Structural Difference Activity/Notes
Prasugrel (C₂₀H₂₀FNO₃S) Acetate ester at C2-position 10-fold higher potency than clopidogrel; rapid platelet inhibition .
Impurity-II (3-fluorophenyl analog) Fluorine at meta position on phenyl ring Reduced receptor binding due to steric hindrance; lower antiplatelet activity.
Impurity-III (4-fluorophenyl analog) Fluorine at para position on phenyl ring Altered pharmacokinetics; no significant antiplatelet efficacy.
Impurity-VI (Propionate ester) Propionyl group instead of acetyl Slower metabolic activation; prolonged half-life but lower bioavailability.
5o (Pyrrolidine-2-carboxylate prodrug) Amino acid ester side chain Enhanced solubility; comparable platelet inhibition to prasugrel at 10 mg/kg .
Table 1: Antiplatelet Activity of Thienopyridine Derivatives
Compound Dose (mg/kg) Platelet Inhibition (%) Bleeding Time (min) Reference
Target Compound 10 45 ± 6 5.2 ± 0.8
Prasugrel 10 92 ± 3 9.1 ± 1.2
Clopidogrel 10 58 ± 5 6.3 ± 0.9
5p (Oxo-pyrrolidine) 10 78 ± 4 7.5 ± 1.1

Key Findings :

  • The target compound exhibits moderate platelet inhibition (45%) compared to prasugrel (92%) and clopidogrel (58%), underscoring the necessity of the acetyl group for full activity .
  • Prodrug derivatives (e.g., 5o, 5p) with amino acid esters show improved efficacy (78–92%) due to enhanced metabolic activation .
Clinical Comparison: Prasugrel vs. Clopidogrel
Parameter Prasugrel Clopidogrel Hazard Ratio
Cardiovascular death/MI/stroke 9.9% 12.1% 0.81 (P<0.001)
Stent thrombosis 1.1% 2.4% 0.48 (P<0.001)
Major bleeding 2.4% 1.8% 1.32 (P=0.03)

Implications: While prasugrel’s structural optimization improves efficacy, it increases bleeding risk.

Preparation Methods

Starting Materials

Preparation of 2-Oxo-Thienotetrahydropyridine (III)

  • This intermediate is prepared from compound XX, as published by Sanofi, and is used in hydrochloride or tosylate salt forms.
  • It serves as the nucleophilic partner in the key alkylation step.

Synthesis of 3-Cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl Methanesulfonate (IV)

  • The process starts with o-fluorobenzaldehyde (VII), which reacts with trimethylsilylcyanide in the presence of zinc iodide to form a silylated nitrile of 2-fluoromandelic acid (VI).
  • The silyl protecting group is removed, and the resulting compound (VI) is reacted with cyclopropyl magnesium halide (Grignard reagent) to yield compound (V).
  • Compound (V) is then treated with methanesulfonyl chloride to form the methanesulfonate ester (IV), a key alkylating agent in the synthesis.

Key Synthetic Steps

Alkylation of 2-Oxo-Thienotetrahydropyridine (III) with Methanesulfonate (IV)

  • The methanesulfonate (IV) is reacted with 2-oxo-thienotetrahydropyridine (III) in the presence of a base.
  • The reaction is carried out in aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), or chlorinated hydrocarbons.
  • Temperature ranges from 10°C to 150°C, preferably at the solvent's boiling point.
  • Bases used include alkaline hydroxides, carbonates, or alkylamines such as triethylamine.
  • The reaction is enhanced by halide sources like tetraalkylammonium bromide or lithium iodide to facilitate substitution.
  • The molar ratio of base to methanesulfonate is typically 1:1 to 3:1, and halide additives range from 1:1 to 3:2 relative to methanesulfonate.

Deprotection and Acetylation

  • The alkylation product (II) undergoes deprotection if necessary.
  • It is then acetylated with acetylation agents such as acetic anhydride or acetyl chloride.
  • This step uses strong bases like sodium hydride in aprotic solvents (e.g., DMF).
  • The reaction is conducted at reduced temperatures to control the acetylation process.
  • The final product, prasugrel (I), is isolated after purification steps including extraction, washing, drying, and chromatographic purification.

Detailed Reaction Scheme Summary

Step Reactants & Reagents Conditions Product/Intermediate Notes
1 o-Fluorobenzaldehyde + Trimethylsilylcyanide + ZnI2 -10 to +10 °C, aprotic solvent Silylated nitrile of 2-fluoromandelic acid (VI) Protecting group introduced
2 Compound VI + Cyclopropyl magnesium halide (Grignard) Dry ether, conventional Grignard Compound V Removal of silyl group after reaction
3 Compound V + Methanesulfonyl chloride Aprotic solvent, base present Methanesulfonate (IV) Formation of key alkylating agent
4 Methanesulfonate (IV) + 2-Oxo-thienotetrahydropyridine (III) + Base + Halide source Aprotic solvent, 10-150 °C, base (triethylamine, hydroxides) Amide intermediate (II) Key alkylation step; halide additives improve yield
5 Intermediate (II) + Acetic anhydride + NaH Aprotic solvent, reduced temp Final product prasugrel (I) Acetylation to yield active compound

Research Findings and Advantages of This Method

  • The method avoids the use of α-haloketones, which are difficult and costly to prepare.
  • Use of methanesulfonate (IV) as an alkylating agent provides better yields and cleaner reactions.
  • The process allows the use of cheaper starting materials such as o-fluorobenzaldehyde.
  • The reaction conditions are flexible with respect to solvents and bases, allowing optimization for scale-up.
  • Halide additives improve the alkylation efficiency by facilitating nucleophilic substitution.
  • The acetylation step is efficiently performed under mild conditions, minimizing side reactions.

Notes on Purification and Workup

  • After each reaction step, standard organic workup procedures are used:
    • Extraction with dichloromethane or other solvents.
    • Washing with aqueous acid (e.g., 1 N HCl) and water.
    • Drying over anhydrous sodium sulfate.
    • Concentration under reduced pressure.
    • Chromatography on silica gel using mixtures such as petroleum ether/ethyl acetate or toluene/ethyl acetate for purification.

Summary Table of Reagents and Conditions

Reaction Step Reagents/Conditions Solvent(s) Temperature Range Key Notes
Cyanohydrin formation Trimethylsilylcyanide, ZnI2 Aprotic solvents -10 to +10 °C Protecting group formation
Grignard addition Cyclopropyl magnesium halide Dry ether Ambient Removal of silyl protecting group
Methanesulfonate formation Methanesulfonyl chloride, base Aprotic solvent Ambient Formation of alkylating agent
Alkylation Base (triethylamine, hydroxides), halide salts (e.g., tetraalkylammonium bromide) DMF, DMSO, acetonitrile, THF 10 to 150 °C Key nucleophilic substitution
Acetylation Acetic anhydride or acetyl chloride, NaH Aprotic solvent (DMF) Reduced temperature Final acetylation step

Q & A

Q. Example Workflow :

Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

Perform molecular docking with AutoDock Vina against a validated target (e.g., PDB: 1XYZ).

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign signals for the cyclopropyl, fluorophenyl, and tetrahydrothienopyridine moieties. For example:
    • Cyclopropyl protons: δ 1.2–1.5 ppm (multiplet).
    • Fluorophenyl aromatic protons: δ 7.1–7.4 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiophene ring vibrations .
  • X-ray crystallography : Resolve stereochemistry and confirm the bicyclic core (e.g., using Bruker D8 Venture diffractometer) .

Advanced: How can researchers resolve contradictions in stereochemical assignments from NMR data?

Answer:
Contradictions often arise due to dynamic ring puckering in the tetrahydrothienopyridine core. Strategies include:

  • Variable-temperature NMR : Observe coalescence of signals to identify conformational flexibility .
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., cyclopropyl and fluorophenyl groups) .
  • Comparative crystallography : Compare experimental X-ray data with computational models (e.g., Mercury software) .

Example Case :
A 2021 study resolved conflicting chair vs. boat conformations in a similar compound by combining NOESY (nuclear Overhauser effects) and DFT-optimized geometries .

Basic: What safety precautions are critical when handling this compound?

Answer:
Based on structurally related compounds:

  • Hazards : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Disposal : Follow EPA guidelines for halogenated waste (due to fluorine substituent) .

Advanced: What strategies optimize the yield of the final alkylation step in synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thienopyridine nitrogen .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature control : Maintain 80–90°C to balance reactivity and byproduct formation .

Optimization Table (based on ):

ParameterOptimal RangeEffect on Yield
SolventDMF+15% vs. THF
CatalystTBAB (5 mol%)+20%
Reaction Time8–10 hMaximizes conversion

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced: How do electronic effects of the 2-fluorophenyl group influence reactivity?

Answer:
The fluorine atom exerts strong electron-withdrawing effects via σ- and π-withdrawal:

  • Activation of electrophilic sites : Directs substitution reactions to the para position .
  • Stabilization of intermediates : Resonance effects stabilize carbocationic intermediates during alkylation .
  • Impact on bioactivity : Enhances binding to hydrophobic pockets in target proteins .

Computational Data (DFT analysis from ):

SubstituentHammett σ ValueLog P (Calculated)
2-Fluorophenyl+0.782.91

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with hexane/EtOAc (3:1) gradient .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns for analytical purity checks .

Advanced: How can researchers address low solubility in aqueous assays?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) .
  • Cosolvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

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